Cas no 2229358-49-8 (1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene)

1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene is a versatile organic compound with a bromo substituent and a triple bond on the benzene ring. Its unique structure offers advantages in organic synthesis, facilitating cross-coupling reactions and serving as a building block in the construction of complex molecules. The compound's stability and reactivity make it a valuable tool in chemical research and development.
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene structure
2229358-49-8 structure
商品名:1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
CAS番号:2229358-49-8
MF:C12H13Br
メガワット:237.135622739792
CID:5853363
PubChem ID:165642837

1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene 化学的及び物理的性質

名前と識別子

    • 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
    • 2229358-49-8
    • EN300-1917450
    • インチ: 1S/C12H13Br/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,9H2,2-3H3
    • InChIKey: KYRIIGUXAJAKND-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)(C)C1C=CC(C#C)=CC=1

計算された属性

  • せいみつぶんしりょう: 236.02006g/mol
  • どういたいしつりょう: 236.02006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 0Ų

1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1917450-10.0g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
10g
$5528.0 2023-06-02
Enamine
EN300-1917450-0.5g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
0.5g
$1234.0 2023-09-17
Enamine
EN300-1917450-5.0g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
5g
$3728.0 2023-06-02
Enamine
EN300-1917450-5g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
5g
$3728.0 2023-09-17
Enamine
EN300-1917450-10g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
10g
$5528.0 2023-09-17
Enamine
EN300-1917450-1.0g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
1g
$1286.0 2023-06-02
Enamine
EN300-1917450-0.25g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
0.25g
$1183.0 2023-09-17
Enamine
EN300-1917450-2.5g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
2.5g
$2520.0 2023-09-17
Enamine
EN300-1917450-0.1g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
0.1g
$1131.0 2023-09-17
Enamine
EN300-1917450-1g
1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene
2229358-49-8
1g
$1286.0 2023-09-17

1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene 関連文献

1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2229358-49-8 and Product Name: 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene

The compound with the CAS number 2229358-49-8 and the product name 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both a bromo-substituted isobutyl group and an ethynyl group on a benzene ring imparts distinct reactivity and functional properties, making it a valuable intermediate in synthetic organic chemistry.

Recent research in the field of organic synthesis has highlighted the utility of 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene as a versatile building block for constructing more complex molecular architectures. The bromo substituent, located on the isobutyl side chain, facilitates nucleophilic substitution reactions, while the ethynyl group enables Sonogashira coupling reactions with various aryl halides and heteroaryl halides. These reactions are pivotal in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

The compound's structural motif has been explored in several cutting-edge studies aimed at developing novel therapeutic agents. For instance, researchers have leveraged the reactivity of 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene to construct heterocyclic frameworks that exhibit significant pharmacological activity. Heterocycles are widely recognized for their role in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets in unique ways. The introduction of nitrogen or oxygen atoms into the benzene ring further enhances the pharmacological potential of this compound.

In one notable study, 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene was used as a precursor in the synthesis of substituted benzothiazoles, which have demonstrated promising anti-inflammatory and antimicrobial properties. The Sonogashira coupling reaction between 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene and 2-aminothiophenol yielded a key intermediate that was further functionalized to produce a series of benzothiazole derivatives. These derivatives exhibited inhibitory activity against several inflammatory enzymes, suggesting their potential as lead compounds for drug development.

Another area where 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer. Researchers have utilized the compound's ability to undergo cross-coupling reactions to introduce diverse aryl groups that can modulate kinase activity. By modifying the substituents on the benzene ring, it is possible to fine-tune the binding affinity and selectivity of kinase inhibitors, thereby improving their therapeutic efficacy.

The compound's versatility also extends to materials science applications. The ethynyl group can be polymerized or used in metal-catalyzed coupling reactions to create conjugated polymers with applications in organic electronics. These polymers exhibit properties such as high charge carrier mobility and excellent film-forming capabilities, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices.

Recent advancements in green chemistry have also influenced the use of 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene in synthetic protocols. Researchers are increasingly focusing on developing catalytic systems that minimize waste and energy consumption. For example, palladium-catalyzed Sonogashira couplings have been optimized to achieve high yields under mild conditions, aligning with the principles of sustainable chemistry. These efforts not only improve the efficiency of synthetic processes but also enhance their environmental compatibility.

The future prospects for 1-(1-bromo-2-methylpropan-2-yl)-4-ethynylbenzene are vast and multifaceted. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. Ongoing research aims to explore its potential in drug discovery, materials science, and catalysis, further solidifying its importance as a key intermediate in modern chemical synthesis.

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